

Computational and molecular modeling studies of 3-Amino-1,2,4-triazine

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Compound of Interest		
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An In-depth Technical Guide to the Computational and Molecular Modeling of **3-Amino-1,2,4-triazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2,4-triazine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the computational and molecular modeling studies performed on this scaffold. It details the theoretical and experimental approaches used to elucidate its structural, spectroscopic, and electronic properties. Furthermore, this document explores its interactions with biological targets through molecular docking simulations, highlighting its promise as a basis for novel therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental and computational protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate molecular structures, computational workflows, and biological signaling pathways.

Introduction

The 1,2,4-triazine ring system is a prominent scaffold in the design of biologically active molecules. The introduction of an amino group at the 3-position significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, making **3-Amino-**



1,2,4-triazine a valuable building block in drug discovery.[1][2] Computational and molecular modeling techniques have become indispensable tools for understanding the physicochemical properties of such molecules and for predicting their behavior in biological systems. This guide synthesizes the findings from various studies to provide a detailed technical resource on the computational analysis of **3-Amino-1,2,4-triazine**.

Molecular Structure and Spectroscopic Analysis

The structural and spectroscopic characteristics of **3-Amino-1,2,4-triazine** have been investigated through both experimental techniques and theoretical calculations. The crystal structure has been determined, providing precise bond lengths and angles.[3][4] These experimental findings are complemented by computational geometry optimization, most commonly performed using Density Functional Theory (DFT).

Geometrical Parameters

DFT calculations, particularly with the B3LYP functional and 6-311++G(d,p) basis set, have been shown to provide optimized geometrical parameters that are in good agreement with experimental X-ray diffraction data.[5][6]

Table 1: Selected Optimized Geometrical Parameters of 3-Amino-1,2,4-triazine

Bond Length (Å) (Calculated)	Bond Angle (°) (Calculated)
1.375	N2-C3-N4
1.389	C3-N4-N5
-	N4-N5-C6
-	N5-C6-C1
1.375	C6-C1-N2
-	C1-N2-C3
-	N2-C3-N(amino)
	(Calculated) 1.375 1.389 - - 1.375



Note: Specific values for all parameters were not available in the provided search results. The table structure is representative.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequencies calculated using DFT methods, after scaling, show good correlation with experimental FT-IR and Raman spectra.[6][7] These studies allow for the assignment of vibrational modes to specific functional groups and motions within the molecule. The NIST Chemistry WebBook provides access to the experimental IR spectrum of **3-Amino-1,2,4-triazine**.[8]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for **3- Amino-1,2,4-triazine**

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)
N-H stretch (amino)	-	-
C-H stretch	-	-
C=N stretch	-	-
Ring vibrations	-	-
N-H bend (amino)	-	-

Note: Specific frequency values were not consistently available across the search results to populate this table fully.

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts have been both experimentally determined and calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][9][10][11] Theoretical calculations aid in the precise assignment of signals to the different protons and carbons in the molecule.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for **3-Amino-1,2,4-triazine**



Atom	Experimental ¹H Shift (ppm)	Calculated ¹ H Shift (ppm)	Experimental ¹³ C Shift (ppm)	Calculated ¹³ C Shift (ppm)
H (Amino)	-	-	-	-
H5	-	-	-	-
H6	-	-	-	-
C3	-	-	-	-
C5	-	-	-	-
C6	-	-	-	-

Note: While NMR studies are mentioned, specific chemical shift values for the parent **3-Amino-1,2,4-triazine** were not readily available in the provided search results to populate this table.

Quantum Chemical Calculations

Quantum chemical calculations, primarily using DFT, provide deep insights into the electronic structure and reactivity of **3-Amino-1,2,4-triazine**.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability.[12][13][14] For a derivative, N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high stability.[12]

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters for a **3-Amino-1,2,4-triazine** Derivative



Parameter	Value
HOMO Energy (EHOMO)	-6.2967 eV
LUMO Energy (ELUMO)	-1.8096 eV
Energy Gap (ΔE)	4.4871 eV
Chemical Hardness (η)	2.2435 eV

Data for N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine from reference[12].

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.[15][16] The red regions on the MEP surface indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are prone to nucleophilic attack. For 3-Amino-1,2,4-triazole, the most negative regions are located around the nitrogen atoms of the triazole ring, indicating these as the primary sites for metal ion coordination.[15]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mode of ligands to their protein targets. Derivatives of **3-Amino-1,2,4-triazine** have been investigated as inhibitors of various enzymes implicated in diseases like cancer and schizophrenia.

3-Amino-1,2,4-triazine Derivatives as PDK1 Inhibitors

A library of **3-amino-1,2,4-triazine** derivatives has been designed and synthesized as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target in pancreatic cancer.[17][18] Molecular modeling studies have shown that these ligands can be effectively placed within the ATP-binding site of PDK1.[17][18]

3-Amino-1,2,4-triazine Derivatives as h-DAAO Inhibitors



Derivatives of 1,2,4-triazine have been studied as inhibitors of human D-amino acid oxidase (h-DAAO), a therapeutic target for schizophrenia.[19][20] Molecular docking and dynamics simulations identified key interactions with residues such as Gly313, Arg283, Tyr224, and Tyr228.[19][20] The triazine core was found to form important hydrogen bonds within the active site.[19][20]

3-Amino-1,2,4-triazine Derivatives as mTOR Inhibitors

1,2,4-triazine derivatives have also been designed as potential inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cell growth and cancer.[21] Docking studies revealed that these compounds can bind to the mTOR active site through hydrogen bonding and pi-stacking interactions.[21]

Table 5: Summary of Molecular Docking Studies on **3-Amino-1,2,4-triazine** Derivatives

Target Protein	PDB ID	Key Interacting Residues	Docking Score (Example)	Reference
PDK1	-	-	-	[17][18]
h-DAAO	3W4K	Gly313, Arg283, Tyr224, Tyr228	-	[19][20][22]
mTOR	-	-	-	[21]
Pf-DHFR-TS	1J3I, 1J3K	Arg122, Ser120	-32.76 to -123.81 kcal/mol (CDOCKER)	[23]

Note: Specific docking scores and PDB IDs were not available for all studies in the provided search results.

Methodologies Computational Chemistry Protocols

Software: Gaussian 09W, SYBYL-X 2.0, AutoDockTools.[6][22][24]



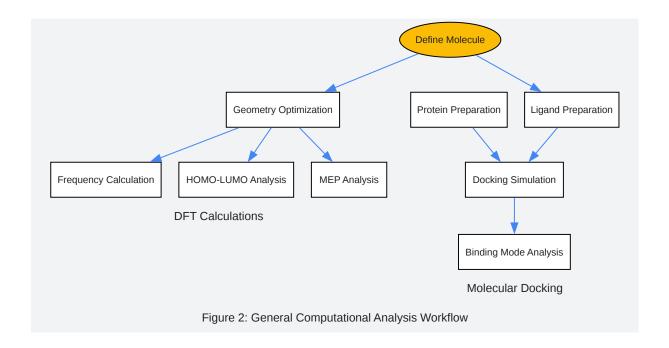
- DFT Calculations: Geometry optimization and frequency calculations are typically performed using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-311+G(d,p).[7][12]
 [25] Solvent effects can be modeled using the Polarizable Continuum Model (PCM).[5]
- NMR Calculations: Chemical shifts are calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory.[7]
- Molecular Docking: The protein structure is typically prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand is prepared by optimizing its geometry and assigning charges. Docking is then performed using software like AutoDock, and the results are analyzed based on binding energy and interactions.[23][24][26]

Synthesis Protocols

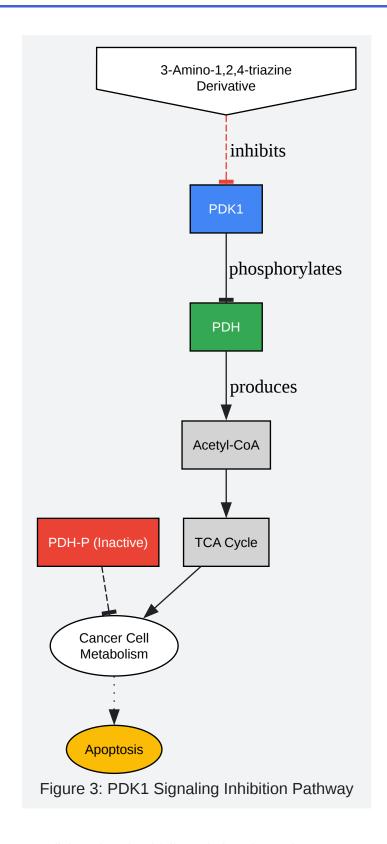
A general method for the synthesis of 3-amino-1,2,4-triazoles involves the cyclization of substituted hydrazinecarboximidamide derivatives.[27] For derivatives, a common synthetic procedure involves the reaction of a diketone with aminoguanidine bicarbonate in a suitable solvent like n-butanol under reflux.[18]

Visualizations









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Foundational & Exploratory





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